

# An In-Depth Technical Guide to m-PEG5-MS

## (CAS 130955-38-3)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: *m-PEG5-MS*

Cat. No.: *B1676788*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **m-PEG5-MS** (methoxy-polyethylene glycol-mesylate), a versatile heterobifunctional linker used extensively in bioconjugation, drug delivery, and proteomics. This document details its physicochemical properties, core applications, and generalized experimental protocols, offering a valuable resource for researchers in the life sciences.

## Core Concepts and Physicochemical Properties

**m-PEG5-MS**, identified by CAS number 130955-38-3, is a high-purity reagent featuring a methoxy-terminated polyethylene glycol (PEG) chain with five ethylene glycol units, functionalized with a terminal mesylate (Ms) group.<sup>[1][2]</sup> The PEG component imparts hydrophilicity and biocompatibility to the molecules it is conjugated to, which can enhance solubility, stability, and pharmacokinetic profiles.<sup>[1]</sup> The mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions with primary amines, thiols, and hydroxyl groups under appropriate conditions, making it a valuable tool for covalent modification of biomolecules.<sup>[1]</sup>

## Physicochemical Data

A summary of the key physicochemical properties of **m-PEG5-MS** is presented in the table below.

| Property           | Value                                                                 | Reference |
|--------------------|-----------------------------------------------------------------------|-----------|
| CAS Number         | 130955-38-3                                                           | [1][2]    |
| Synonyms           | 2,5,8,11,14-pentaoxahexadecan-16-yl methanesulfonate, m-PEG5-Mesylate | [1]       |
| Molecular Formula  | C12H26O8S                                                             | [1]       |
| Molecular Weight   | 330.40 g/mol                                                          | [1]       |
| IUPAC Name         | 2-[2-[2-[2-(methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | [1]       |
| Canonical SMILES   | COCCOCOCOCOCOCOS(=O)(=O)C                                             | [1]       |
| Purity             | Typically >95%                                                        | [3]       |
| Appearance         | Varies (can be a solid, liquid, or oil)                               |           |
| Solubility         | Soluble in water, DMSO, DMF, and DCM                                  | [4][5][6] |
| Storage Conditions | Store at -20°C, keep dry and protected from light                     | [1][3]    |

## Key Applications in Research and Development

The unique properties of **m-PEG5-MS** make it a valuable reagent in several advanced applications, primarily centered around the modification of biological molecules to enhance their therapeutic or diagnostic potential.

# Protein and Peptide PEGylation

PEGylation, the covalent attachment of PEG chains to proteins and peptides, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of protein-based

therapeutics.[7][8] **m-PEG5-MS** can be used to non-specifically modify surface-accessible primary amines (such as the N-terminus and lysine side chains) on proteins.[7][8]

Benefits of PEGylation with **m-PEG5-MS** include:

- Increased Serum Half-Life: The increased hydrodynamic radius of the PEGylated protein reduces renal clearance.[7]
- Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing recognition by the immune system.[7]
- Enhanced Stability: PEGylation can protect proteins from proteolytic degradation.
- Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of the protein.[1]

## Linker for Antibody-Drug Conjugates (ADCs)

**m-PEG5-MS** serves as a flexible linker in the construction of Antibody-Drug Conjugates (ADCs).[1][2] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[9] The linker plays a crucial role in the stability and efficacy of the ADC. The PEG component of **m-PEG5-MS** can enhance the solubility and stability of the entire ADC construct.[1]

## PROTAC Development

**m-PEG5-MS** is also utilized as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker's length and flexibility are critical for the proper orientation of the target protein and the E3 ligase to facilitate this process.

## Surface Modification and Nanoparticle Functionalization

The hydrophilic PEG chain of **m-PEG5-MS** can be used to modify the surfaces of nanoparticles, liposomes, and medical devices.[1] This surface modification can reduce non-specific protein adsorption (biofouling), improve biocompatibility, and enhance circulation times for drug delivery systems.[1]

# Experimental Protocols and Methodologies

The following sections provide generalized experimental protocols for the use of **m-PEG5-MS** in common bioconjugation applications. It is important to note that these are starting points, and optimization of reaction conditions (e.g., pH, temperature, molar ratios, and reaction time) is crucial for each specific application.

## General Workflow for Protein PEGylation

This protocol describes a general method for the PEGylation of a protein via primary amine groups using **m-PEG5-MS**.



[Click to download full resolution via product page](#)

A generalized workflow for protein PEGylation using **m-PEG5-MS**.

### Materials:

- Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
- **m-PEG5-MS**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching reagent (e.g., Tris or glycine)
- Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

- Analytical instruments (e.g., SDS-PAGE, mass spectrometer, HPLC)

Procedure:

- Protein Preparation: Prepare a solution of the protein to be PEGylated at a known concentration in the reaction buffer. The buffer should be free of primary amines (e.g., Tris).
- **m-PEG5-MS** Preparation: Immediately before use, prepare a stock solution of **m-PEG5-MS** in anhydrous DMSO or DMF.
- PEGylation Reaction: Add the **m-PEG5-MS** stock solution to the protein solution. The molar ratio of **m-PEG5-MS** to the protein will need to be optimized but can range from a 5-fold to a 50-fold molar excess.
- Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 1 to 4 hours. The optimal time should be determined empirically.
- Quenching: (Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted **m-PEG5-MS**.
- Purification: Remove unreacted **m-PEG5-MS** and purify the PEGylated protein from the unreacted protein using a suitable chromatography method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
- Analysis: Analyze the purified PEGylated protein to determine the degree of PEGylation and purity using SDS-PAGE (which will show a molecular weight shift), mass spectrometry, and HPLC.

## Conceptual Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This outlines a conceptual two-step process for generating an ADC where **m-PEG5-MS** acts as a linker between the antibody and a drug. This example assumes the drug has a reactive group (e.g., a thiol) that can displace the mesylate.

## Step 1: Antibody Modification

[Click to download full resolution via product page](#)

A conceptual workflow for the synthesis of an ADC using a Drug-**m-PEG5-MS** conjugate.

#### General Considerations:

- **Drug-Linker Conjugation:** The first step would involve conjugating the **m-PEG5-MS** to the cytotoxic drug. The specific chemistry would depend on the functional groups available on the drug. For instance, a drug with a primary amine could be reacted with **m-PEG5-MS**.
- **Antibody Activation:** The antibody may require modification to introduce a reactive handle for the linker-drug complex. A common method is the reduction of interchain disulfide bonds to generate free thiols.

- Conjugation: The drug-linker construct is then reacted with the activated antibody.
- Purification and Characterization: The resulting ADC must be purified to remove unconjugated antibody, free drug-linker, and other impurities. The drug-to-antibody ratio (DAR) is a critical quality attribute that must be determined, typically by mass spectrometry or hydrophobic interaction chromatography (HIC)-HPLC.

## Role in Targeted Therapy Mechanisms

**m-PEG5-MS** itself does not have a direct effect on signaling pathways. Instead, it enables the function of the therapeutic molecule to which it is attached. In the context of an ADC, the linker is critical for the delivery of the cytotoxic payload to the target cancer cell.

The following diagram illustrates the conceptual mechanism of action for an ADC where a linker like **m-PEG5-MS** is employed.



[Click to download full resolution via product page](#)

Conceptual mechanism of action for an Antibody-Drug Conjugate (ADC).

In this pathway, the **m-PEG5-MS** linker connects the antibody to the drug, ensuring the payload remains attached until the ADC reaches the target cell. Once internalized, the linker may be cleaved by lysosomal enzymes or other intracellular conditions, releasing the cytotoxic drug to induce cell death. The properties of the PEG linker can influence the stability of the ADC in circulation and the efficiency of drug release.

## Conclusion

**m-PEG5-MS** (CAS 130955-38-3) is a valuable and versatile tool for researchers in drug development, proteomics, and materials science. Its well-defined structure, combining the

benefits of a hydrophilic PEG spacer with a reactive mesylate group, allows for the creation of sophisticated bioconjugates with improved therapeutic and diagnostic properties. The information and generalized protocols provided in this guide serve as a foundational resource for the successful application of this important chemical reagent. As with any bioconjugation strategy, careful optimization and characterization are essential to achieve the desired outcomes.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [adc.bocsci.com](http://adc.bocsci.com) [adc.bocsci.com]
- 2. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 3. [medkoo.com](http://medkoo.com) [medkoo.com]
- 4. m-PEG5-amine, 5498-83-9 | BroadPharm [broadpharm.com]
- 5. m-PEG5-acid, 81836-43-3 | BroadPharm [broadpharm.com]
- 6. PEG5-Ms, 65883-12-7 | BroadPharm [broadpharm.com]
- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [europeanpharmaceuticalreview.com](http://europeanpharmaceuticalreview.com) [europeanpharmaceuticalreview.com]
- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to m-PEG5-MS (CAS 130955-38-3)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1676788#m-peg5-ms-cas-number-130955-38-3>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)